Tert-butyl N-(2-bromoethyl)carbamate is an organic compound classified as a carbamate, which is characterized by the presence of a tert-butyl group and a bromoethyl moiety. The compound has garnered interest in medicinal chemistry, particularly as an intermediate in the synthesis of inhibitors for nitric oxide synthase. Its molecular formula is , and it possesses a molar mass of approximately 268.16 g/mol.
The synthesis of tert-butyl N-(2-bromoethyl)carbamate typically involves the reaction of 2-bromoethylamine or its salts with a tert-butoxy carbonyl (Boc) group introduction agent, such as di-tert-butyl dicarbonate. This process highlights its significance in organic synthesis and potential applications in drug development.
The production of tert-butyl N-(2-bromoethyl)carbamate can be accomplished through various methods, primarily focusing on the reaction of 2-bromoethylamine with a Boc group introduction agent. One notable method involves:
In this method, after the reaction, water is used as a crystallizing solvent, and seed crystals are introduced to promote the formation of tert-butyl N-(2-bromoethyl)carbamate crystals, which are then recovered by filtration and dried .
Tert-butyl N-(2-bromoethyl)carbamate features a unique molecular structure that includes:
The InChI key for this compound is DMOPZPBTLCZSGL-UHFFFAOYSA-N, indicating its specific structural characteristics. The presence of the bromo group allows for nucleophilic substitution reactions, while the carbamate structure enables hydrolysis under acidic or basic conditions .
Tert-butyl N-(2-bromoethyl)carbamate can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for tert-butyl N-(2-bromoethyl)carbamate primarily revolves around its reactivity profile:
Tert-butyl N-(2-bromoethyl)carbamate exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
Tert-butyl N-(2-bromoethyl)carbamate finds applications primarily in:
The compound systematically named tert-butyl N-(2-bromoethoxy)carbamate (CAS: 606143-96-8) follows IUPAC carbamate nomenclature rules where "ethoxy" designates the -O-CH2-CH2- linkage. Its molecular framework (C7H14BrNO3, MW: 240.10) features a bromoethyl ether chain connected to the carbamate nitrogen [5]. This structural motif diverges from the closely related tert-butyl N-(2-bromoethyl)carbamate (CAS: 39684-80-5), where the bromide is directly attached to the nitrogen-bound alkyl chain (C7H14BrNO2, MW: 224.10) without an ether oxygen [1] [3]. Such distinctions critically influence reactivity: the ether linkage in the former enhances solubility and modulates electron density, altering nucleophilic substitution kinetics.
Table 1: Structural Analogs and Key Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Distinctive Feature |
---|---|---|---|---|
tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 | C7H14BrNO2 | 224.10 | Direct N-CH2CH2Br linkage |
tert-Butyl N-(2-bromoethoxy)carbamate | 606143-96-8 | C7H14BrNO3 | 240.10 | Ether spacer (N-O-CH2CH2Br) |
tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate | 164332-88-1 | C9H18BrNO3 | 268.15 | Extended PEG-like chain (N-CH2CH2-O-CH2CH2Br) [4] [6] |
tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | 165963-71-3 | C11H22BrNO4 | 312.20 | Triethylene glycol mimic (N-CH2CH2-O-CH2CH2-O-CH2CH2Br) [7] |
Common naming variants reflect synthetic applications: "Boc-aminoethylbromide" often ambiguously refers to the non-ether analog [3], while systematic names like "tert-butyl (2-bromoethoxy)carbamate" specify the oxygen-bridged structure. The Boc group's orthogonality toward amines and carboxylates remains consistent across analogs, enabling sequential deprotection strategies [5].
The synthetic utility of N-Boc bromoalkylamines emerged prominently in the 1980s with the need for protected alkylating agents in peptide modification. Early applications focused on tert-butyl N-(2-bromoethyl)carbamate (39684-80-5) for introducing amine-protected ethylenediamine linkers into heterocycles [3]. By the mid-1990s, ether-containing variants like tert-butyl N-(2-bromoethoxy)carbamate (606143-96-8) were developed to improve hydrophilicity and spacer length control in nucleoside and glycoconjugate chemistry [5]. This innovation addressed limitations of direct alkylation, which often suffered from elimination side reactions due to the acidic β-protons in non-ether analogs.
Table 2: Historical Milestones in Bromoethoxy-Carbamate Development
Time Period | Development | Impact |
---|---|---|
1980–1985 | Adoption of tert-butyl N-(2-bromoethyl)carbamate | Enabled synthesis of Boc-protected aminoalkyl azides for peptide coupling |
1990–1995 | Introduction of ether-linked analogs (e.g., 164332-88-1) | Improved solubility in aqueous-organic media for biomolecule conjugation |
2000–2010 | Emergence of PEGylated derivatives (e.g., 165963-71-3) | Facilitated ADC linker development with tunable hydrophilicity [7] |
2015–Present | Commercial availability of diverse chain lengths | Supported high-throughput screening of bioconjugate libraries [8] |
The 2000s witnessed exponential growth in PEG-bridged variants like tert-butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate (CAS: 2031260-54-3, C12H24BrNO4) [8], designed to optimize pharmacokinetic properties in bioconjugates. These innovations stemmed from demands for spacer arms that balance hydrophobicity and steric accessibility in antibody-drug conjugates (ADCs).
This compound class excels in constructing modular linkers for targeted therapeutics. The bromo terminus serves as an electrophile for -NH2, -SH, or imidazole alkylation in biomolecules, while the Boc group allows selective deprotection (e.g., TFA/CH2Cl2) to regenerate the amine for carboxylate coupling [5]. In ADC synthesis, derivatives like tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (164332-88-1) function as heterobifunctional crosslinkers, connecting cytotoxic payloads (e.g., auristatins) to antibody lysines via stable ethyl carbamate bonds [4] [6]. The ether oxygen(s) impart critical hydrophilicity, reducing aggregation and improving serum stability.
Recent applications exploit the bromide's reactivity in click chemistry extensions. After conjugation, the bromide can be azidized (NaN3/DMF) to form azidoethyl derivatives for strain-promoted alkyne-azide cycloadditions (SPAAC), enabling multi-step bioconjugation without protecting group manipulation [6]. The Boc group's compatibility with diverse reaction conditions—ranging from Pd-catalyzed cross-coupling to organometallic additions—further positions these compounds as versatile building blocks in fragment-based drug discovery.
Table 3: Key Medicinal Chemistry Applications
Application | Compound Example | Functional Advantage |
---|---|---|
Antibody-Drug Conjugates (ADCs) | C9H18BrNO3 (164332-88-1) | Extended spacer reduces payload aggregation [6] |
PROTAC Degraders | C7H14BrNO3 (606143-96-8) | Bromide enables E3 ligase ligand tethering |
Peptide Macrocyclization | C11H22BrNO4 (165963-71-3) | PEG spacer enhances cell permeability [7] |
Radioligand Synthesis | C7H14BrNO2 (39684-80-5) | Direct alkylation simplifies 18F-chelate design |
The evolution toward branched and PEGylated analogs (e.g., N-Boc-PEG3-bromide, 165963-71-3) reflects ongoing optimization for cell permeability and solubility in proteolysis-targeting chimeras (PROTACs) [7]. As medicinal chemistry increasingly emphasizes modularity, these carbamate synthons provide a critical toolbox for "plug-and-play" molecular design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1